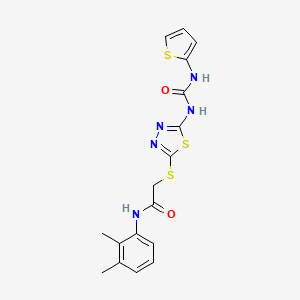
N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dimethylphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis Overview
The synthesis typically involves the following steps:
- Formation of the Thiourea Derivative : The initial step involves reacting thiophene derivatives with isocyanates to form thiourea intermediates.
- Cyclization to Thiadiazole : The thiourea is then cyclized to form the 1,3,4-thiadiazole ring.
- Final Amidation : The final product is obtained through amidation with 2,3-dimethylphenyl acetic acid derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and thiophene moieties. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit promising anticancer properties:
- Cell Line Studies : Compounds related to this structure have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). For example, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cellular Uptake : Its lipophilic nature enhances cellular uptake, allowing for more effective interaction with intracellular targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| N-(2,3-Dimethylphenyl)-... | Structure | Moderate (against E. coli) | Significant (IC50 < 10 μM) |
| Similar Thiadiazole Derivative | Structure | High (against S. aureus) | Moderate (IC50 ~ 20 μM) |
Case Studies
- Antibacterial Study : A study evaluated the efficacy of various thiadiazole derivatives against Xanthomonas oryzae. The results indicated that some compounds exhibited inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
- Anticancer Study : Another investigation into the anticancer properties of related compounds showed that specific derivatives had IC50 values significantly lower than conventional treatments when tested against breast cancer cell lines .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-10-5-3-6-12(11(10)2)18-13(23)9-26-17-22-21-16(27-17)20-15(24)19-14-7-4-8-25-14/h3-8H,9H2,1-2H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCNSKLCWVILJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













